3-(4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of this compound involves a series of reactions, resulting in a yield of 90%, forming a white powder . The NMR spectrum provides detailed information about the structure of the compound .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using its NMR spectrum . The average mass of the compound is 510.435 Da and the monoisotopic mass is 510.160278 Da .Chemical Reactions Analysis
This compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, it exhibited significant activity with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The physical properties of this compound include a melting point of 85–87°C . The chemical properties can be analyzed using its 1H and 13C NMR spectra .Scientific Research Applications
- Researchers have explored derivatives of this compound for their antiviral potential. For instance:
Antiviral Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N7/c15-14(16,17)11-7-12(22-9-21-11)23-3-5-24(6-4-23)13-10(8-18)19-1-2-20-13/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXQNFVUXCBCND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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